molecular formula C27H18N2O9 B12461626 4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate

4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate

Cat. No.: B12461626
M. Wt: 514.4 g/mol
InChI Key: JZASZKPBRRVNNZ-UHFFFAOYSA-N
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Description

4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a nitrobenzamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the furan ring and the nitrobenzamide group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitrobenzamide group is usually introduced via nitration of benzamide followed by acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitrobenzamide group and a furan ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H18N2O9

Molecular Weight

514.4 g/mol

IUPAC Name

[4-[2-[3-[(3-nitrobenzoyl)amino]benzoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C27H18N2O9/c30-23(17-9-11-22(12-10-17)38-27(33)24-8-3-13-36-24)16-37-26(32)19-5-1-6-20(14-19)28-25(31)18-4-2-7-21(15-18)29(34)35/h1-15H,16H2,(H,28,31)

InChI Key

JZASZKPBRRVNNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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